CYP2E1 Binding Affinity: 4-Methyl vs. 3-Methyl Regioisomer
The 4-methylpyrazole fragment present in the target compound binds to CYP2E1 with a dissociation constant (Kd1) of 0.93 µM, compared with 11 µM for the 3-methylpyrazole isomer—a 12‑fold lower affinity for the 3‑methyl regioisomer [1]. This difference, derived from enzyme kinetics with purified CYP2E1, indicates that the position of the methyl substituent on the pyrazole ring profoundly influences molecular recognition by cytochrome P450 enzymes. Although the data are obtained with the isolated pyrazole fragments, the regioisomeric discrimination is expected to persist when the heterocycle is attached to the cyclopentane scaffold.
| Evidence Dimension | CYP2E1 binding affinity (Kd1) |
|---|---|
| Target Compound Data | 4-methylpyrazole Kd1 = 0.93 µM (95% CI 0.72–1.2 µM) |
| Comparator Or Baseline | 3-methylpyrazole Kd1 = 11 µM (95% CI 8.3–16 µM) |
| Quantified Difference | 12-fold lower affinity for 3-methyl regioisomer |
| Conditions | Purified human CYP2E1, mixed cooperative substrate model, 37 °C |
Why This Matters
Compounds containing the 4-methylpyrazole group are significantly less likely to undergo CYP2E1-mediated metabolism or inhibition, which can reduce off-target drug–drug interaction risk and improve metabolic stability relative to the 3-methyl analog.
- [1] Hartman, J.H., et al. (2014) Differential binding of 3-methylpyrazole and 4-methylpyrazole to CYP2E1. PMC Table 3. doi:10.1124/jpet.114.215632. View Source
